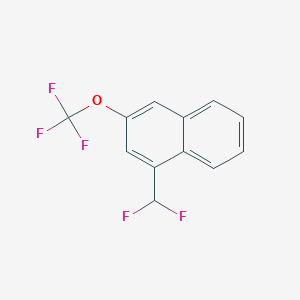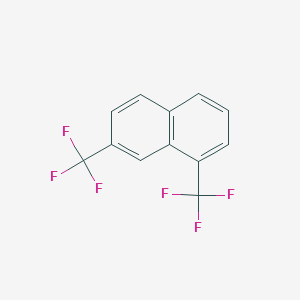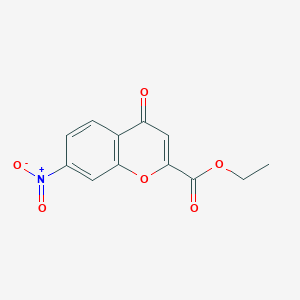
3-Amino-4-dipropylaminocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-dipropylaminocoumarin is a derivative of coumarin, a compound known for its diverse pharmacological activities and remarkable photochemical properties Coumarins are a class of organic compounds that contain the unique 2H-chromen-2-one motif and are widely distributed in nature, especially in plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-dipropylaminocoumarin typically involves multi-step reactions. One common method includes the hydrogenation of a precursor compound, such as 3-bromo-4-tosyloxycoumarin, using palladium-catalyzed Buchwald-Hartwig amination reactions . The reaction conditions often involve the use of methanol as a solvent and a palladium catalyst supported on barium sulfate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-dipropylaminocoumarin undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
3-Amino-4-dipropylaminocoumarin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photochemical properties
Mécanisme D'action
The mechanism of action of 3-Amino-4-dipropylaminocoumarin involves its interaction with specific molecular targets and pathways. The amino and dipropylamino groups enhance its binding affinity to various biological targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminocoumarin: Lacks the dipropylamino group, resulting in different chemical reactivity and biological activity.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in its properties and applications.
3-Amino-4-sulfanylcoumarin:
Uniqueness
3-Amino-4-dipropylaminocoumarin is unique due to the presence of both amino and dipropylamino groups, which enhance its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
69405-47-6 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
3-amino-4-(dipropylamino)chromen-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-3-9-17(10-4-2)14-11-7-5-6-8-12(11)19-15(18)13(14)16/h5-8H,3-4,9-10,16H2,1-2H3 |
Clé InChI |
VZAGOVHXIBZTLF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)


![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)

